molecular formula C11H14N2O B12331480 2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)-

2H-Indol-2-one, 5-amino-1,3-dihydro-1-(1-methylethyl)-

Cat. No.: B12331480
M. Wt: 190.24 g/mol
InChI Key: CCBLZXXVRVHYCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed .

Industrial Production Methods

Industrial production of indole derivatives, including 5-amino-1-propan-2-yl-3H-indol-2-one, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-propan-2-yl-3H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-amino-1-propan-2-yl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-propan-2-yl-3H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and propan-2-yl groups can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-1-propan-2-yl-3H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11(13)14/h3-5,7H,6,12H2,1-2H3

InChI Key

CCBLZXXVRVHYCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CC2=C1C=CC(=C2)N

Origin of Product

United States

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